molecular formula C20H28N4O3 B2721839 N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[(oxolan-2-yl)methyl]ethanediamide CAS No. 1396866-34-4

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2721839
CAS No.: 1396866-34-4
M. Wt: 372.469
InChI Key: LNMSYQOHPFWUHF-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of indole, dimethylamino, and oxalamide functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology and Medicine

In biology and medicine, N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[(oxolan-2-yl)methyl]ethanediamide might be investigated for its potential as a pharmaceutical agent

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in organic reactions. Its unique combination of functional groups might impart desirable properties to materials or enhance catalytic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with the synthesis of the indole core, which can be achieved through Fischer indole synthesis or other methods.

    Introduction of the Dimethylamino Group: This can be done via alkylation or reductive amination.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage, which can be achieved by reacting the intermediate with oxalyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The indole and dimethylamino groups can be oxidized under strong oxidative conditions.

    Reduction: The oxalamide linkage can be reduced to amines under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could yield primary or secondary amines.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[(oxolan-2-yl)methyl]ethanediamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole core could engage in π-π stacking interactions, while the dimethylamino group might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(dimethylamino)-2-(1H-indol-3-yl)ethyl)oxalamide: Lacks the tetrahydrofuran-2-yl group.

    N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide: Lacks the tetrahydrofuran-2-yl group.

    N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide: Lacks the tetrahydrofuran-2-yl group.

Uniqueness

The presence of the tetrahydrofuran-2-yl group in N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[(oxolan-2-yl)methyl]ethanediamide distinguishes it from similar compounds. This group might confer additional stability, solubility, or reactivity, making it unique for specific applications.

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-23(2)18(16-13-24(3)17-9-5-4-8-15(16)17)12-22-20(26)19(25)21-11-14-7-6-10-27-14/h4-5,8-9,13-14,18H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMSYQOHPFWUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3CCCO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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